
5-(2-Bromo-4-chloro-phenoxy)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4-chloro-phenoxy)pentanenitrile is a chemical compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The starting material, 2,4-dichlorophenol, undergoes bromination to introduce the bromine atom at the ortho position.
Nucleophilic Substitution: The resulting 2,4-dibromophenol is then reacted with pentanenitrile in the presence of a base to form the ether linkage.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-(2-Bromo-4-chloro-phenoxy)pentanoic acid.
Reduction: 5-(2-Bromo-4-chloro-phenoxy)pentanamine.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to specific sites and modulate biological processes.
Comparison with Similar Compounds
5-(2-Bromo-4-chloro-phenoxy)butanenitrile: Similar structure but with a shorter alkyl chain.
5-(2-Bromo-4-chloro-phenoxy)hexanenitrile: Similar structure but with a longer alkyl chain.
Uniqueness: The presence of the pentanenitrile group provides a balance between reactivity and stability, making it suitable for various applications where both properties are required.
This detailed overview provides a comprehensive understanding of 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-bromo-4-chlorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-8-9(13)4-5-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWELROANCRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.